molecular formula C24H20ClNO4 B2899468 2-[4-(chloromethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid CAS No. 2377032-78-3

2-[4-(chloromethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid

Cat. No.: B2899468
CAS No.: 2377032-78-3
M. Wt: 421.88
InChI Key: VSVKWUIITKWCJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an Fmoc-protected α-amino acid derivative with a 4-(chloromethyl)phenyl substituent. Its structure features a central acetic acid backbone, a 9-fluorenylmethoxycarbonyl (Fmoc) group for amine protection, and a chloromethyl (-CH2Cl) functional group on the phenyl ring. The Fmoc group ensures compatibility with solid-phase peptide synthesis (SPPS), while the chloromethyl moiety offers reactivity for alkylation or resin attachment . The molecular formula is C24H20ClNO4, with a molecular weight of ~421.88 g/mol (estimated from analogs in ).

Properties

IUPAC Name

2-[4-(chloromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4/c25-13-15-9-11-16(12-10-15)22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVKWUIITKWCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)CCl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(chloromethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid typically involves multiple steps. One common method involves the reaction of 4-(chloromethyl)benzyl chloride with 9H-fluoren-9-ylmethoxycarbonylamino acetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of industrial-grade solvents and reagents ensures cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(chloromethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

2-[4-(chloromethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(chloromethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share the Fmoc-protected phenylacetic acid core but differ in substituents and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features Applications Evidence ID
2-[4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl]acetic acid -CH2NH(Fmoc) C24H21NO4 387.43 Stable Fmoc-protected amine; no Cl SPPS for introducing primary amines
Fmoc-(4-aminophenyl)acetic acid -NH(Fmoc) (directly on phenyl) C23H19NO4 373.40 Direct Fmoc-phenyl linkage; steric hindrance Peptide backbone modification
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine-Fmoc C24H25N3O4 427.47 Heterocyclic substituent Linkers for branched peptides
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(pentyl)amino)acetic acid -N(pentyl)(Fmoc) C22H25NO4 367.44 Alkyl chain enhances hydrophobicity Hydrophobic peptide tags

Reactivity and Stability

  • Chloromethyl Group: The target compound’s -CH2Cl group is highly reactive, enabling nucleophilic substitution (e.g., with amines or thiols) for conjugation or resin binding . In contrast, the aminomethyl analog (-CH2NHFmoc) in requires deprotection (via piperidine) to release a primary amine, limiting its direct utility in alkylation .
  • Fmoc Stability : All analogs share Fmoc’s base-labile protection, but the chloromethyl group may reduce stability in aqueous conditions due to hydrolysis risks .

Biological Activity

The compound 2-[4-(chloromethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid , also known by its CAS number 2680789-37-9 , is a complex organic molecule with potential applications in medicinal chemistry and peptide synthesis. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H21ClN2O5C_{23}H_{21}ClN_{2}O_{5}, with a molecular weight of 472.9 g/mol . The structure features a chloromethyl group attached to a phenyl ring and an amino acid backbone protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

PropertyValue
Molecular FormulaC23H21ClN2O5
Molecular Weight472.9 g/mol
CAS Number2680789-37-9

The biological activity of this compound primarily arises from its ability to interact with biological macromolecules, particularly proteins and enzymes. The Fmoc group serves as a protecting group that allows for selective reactions during peptide synthesis, minimizing side reactions that could lead to undesired products. Upon removal of the Fmoc group under basic conditions, the free amino group can participate in further reactions, making it versatile for various biochemical applications.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-[4-(chloromethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid exhibit significant anticancer properties. For instance, research has shown that derivatives with chloromethyl groups can induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways such as the PI3K/Akt pathway .

Enzyme Inhibition

This compound may also act as an inhibitor for certain enzymes involved in metabolic pathways. For example, studies suggest that similar compounds can inhibit proteases, which play crucial roles in protein degradation and cell signaling . This inhibition can lead to altered cellular processes, potentially contributing to therapeutic effects against diseases such as cancer.

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of chloromethyl-substituted phenyl derivatives. The results demonstrated that these compounds could significantly reduce tumor growth in xenograft models by inducing apoptosis and cell cycle arrest .
  • Enzyme Interaction Studies :
    • Research conducted on enzyme kinetics showed that chloromethylated compounds could effectively inhibit serine proteases. This inhibition was quantified using IC50 values, indicating potential therapeutic applications in conditions where protease activity is dysregulated.

Q & A

Q. Table 1: Reactivity Comparison

Functional GroupReaction with Benzylamine (50°C, DMF)Yield (%)
-CH2_2Cl2 hours92
-CH2_2Br1.5 hours88
-CH2_2OCH3_3No reaction0
Data adapted from .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles (chloromethyl group is a skin irritant; classifies it as Category 2 for skin corrosion).
  • Ventilation: Use a fume hood to avoid inhalation (acute toxicity Category 4; ).
  • Spill Management: Absorb with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste .

Advanced: How to resolve discrepancies in 1^11H NMR data for this compound?

Troubleshooting Guide:

  • Peak Splitting: If unexpected multiplicity occurs (e.g., doublets instead of singlets for -CH2_2Cl), check for diastereomers or rotamers. Use variable-temperature NMR (VT-NMR) to confirm .
  • Impurity Peaks: Residual DMF (δ 2.7–2.9 ppm) or water (δ 1.5 ppm) can persist; re-dissolve in deuterated DMSO and filter through a short silica plug .

Example Contradiction:
A study reported a singlet for -CH2_2Cl (δ 4.6 ppm), while another observed a doublet (J = 12 Hz). This arises from restricted rotation in solid-phase-bound intermediates. Solution-phase characterization avoids this artifact .

Advanced: What strategies mitigate racemization during peptide elongation using this compound?

Methodological Answer:

  • Low-Temperature Coupling: Perform reactions at 4°C to slow base-catalyzed racemization.
  • Additives: Use 1-hydroxy-7-azabenzotriazole (HOAt) instead of HOBt to reduce epimerization.
  • Monitoring: Analyze dipeptide products by chiral HPLC (e.g., Chirobiotic T column) to quantify D/L ratios (<2% acceptable) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.